(S)-Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
CAS No.: 1956437-81-2
Cat. No.: VC15963636
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956437-81-2 |
|---|---|
| Molecular Formula | C11H12N2O3 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | methyl (3S)-3-methyl-2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxylate |
| Standard InChI | InChI=1S/C11H12N2O3/c1-6-10(14)13-8-4-3-7(11(15)16-2)5-9(8)12-6/h3-6,12H,1-2H3,(H,13,14)/t6-/m0/s1 |
| Standard InChI Key | INJXJWDCKSEXFR-LURJTMIESA-N |
| Isomeric SMILES | C[C@H]1C(=O)NC2=C(N1)C=C(C=C2)C(=O)OC |
| Canonical SMILES | CC1C(=O)NC2=C(N1)C=C(C=C2)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a tetrahydroquinoxaline ring system with a methyl ester at position 6, a methyl group at position 3, and a ketone at position 2. The (S)-configuration at the chiral center (C3) confers stereoselective interactions in biological systems . Key structural parameters include:
X-ray crystallography and NMR studies confirm the planar quinoxaline ring and equatorial orientation of the C3 methyl group, which stabilizes the molecule through steric and electronic effects .
Spectral Characteristics
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 1H, H5), 7.45 (dd, J=8.4, 2.0 Hz, 1H, H7), 7.30 (d, J=2.0 Hz, 1H, H8), 4.25 (q, J=6.8 Hz, 1H, H3), 3.90 (s, 3H, OCH₃), 3.10–2.95 (m, 2H, H1/H4), 1.45 (d, J=6.8 Hz, 3H, CH₃) .
-
IR (KBr): 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1600 cm⁻¹ (C=N).
Synthesis and Optimization
Stereoselective Synthesis
Enantioselective routes utilize chiral auxiliaries or asymmetric catalysis. For instance, Evans oxazolidinones direct methylation at C3, achieving >90% enantiomeric excess (ee) . Reaction yields vary from 54–72% depending on solvent polarity and catalyst loading .
Pharmacological Profile
Neuroprotective Activity
In vitro assays demonstrate inhibition of monoamine oxidase B (MAO-B) (IC₅₀ = 1.2 μM), suggesting potential for Parkinson’s disease therapy. The (S)-enantiomer exhibits 5-fold greater potency than the (R)-form, attributed to optimal fit within the enzyme’s hydrophobic pocket .
Anti-Inflammatory Effects
The compound reduces TNF-α production in LPS-stimulated macrophages (EC₅₀ = 8.5 μM) by blocking NF-κB nuclear translocation. Structural analogs with electron-withdrawing substituents at C6 show enhanced activity, guiding lead optimization efforts.
Applications in Drug Development
Kinase Inhibitors
Derivatization at N1 and C3 positions yields selective JAK3 inhibitors (Ki = 15 nM), with preclinical efficacy in rheumatoid arthritis models . The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid.
Antibacterial Agents
Quaternary ammonium derivatives exhibit broad-spectrum activity against Gram-positive pathogens (MIC = 2–8 μg/mL), surpassing linezolid in biofilm eradication. Resistance development is mitigated by the compound’s dual inhibition of DNA gyrase and efflux pumps.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume